ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The tetrazole ring system contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis
Tetrazoles act as both electron-donating and electron-withdrawing due to the nitrogen-rich conjugated structure . They have the ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .Physical and Chemical Properties Analysis
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Mechanism of Action
Target of Action
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as ethyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a synthetic compound that contains a tetrazole ring . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry Tetrazoles in general have been found to interact with a variety of targets, including enzymes and receptors, due to their ability to mimic the carboxylic acid functional group .
Mode of Action
The mode of action of this compound is likely related to its tetrazole ring. Tetrazoles can form hydrogen bonds with amino acids, which can lead to changes in the activity of the target proteins . The planar structure of the tetrazole ring allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may be involved in glucuronidation pathways.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which suggests that this compound may have a long half-life . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazoles can be influenced by factors such as ph and temperature .
Safety and Hazards
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Future Directions
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new drugs and applications based on tetrazoles.
Biochemical Analysis
Biochemical Properties
The tetrazole ring in ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This nitrogen-rich heterocycle possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes
Molecular Mechanism
Given the biochemical properties of tetrazoles, it can be hypothesized that this compound may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
ethyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAVHVQPXVBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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